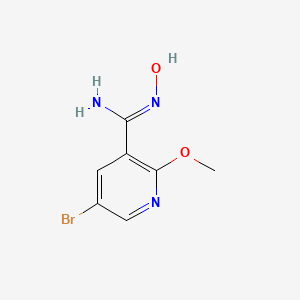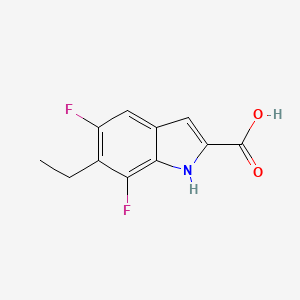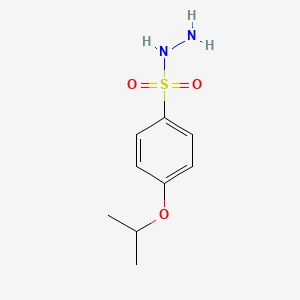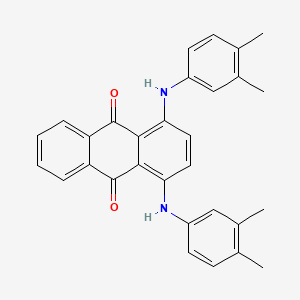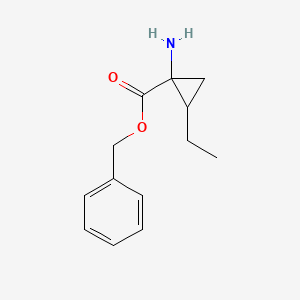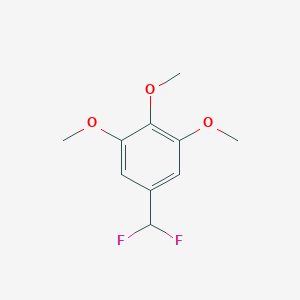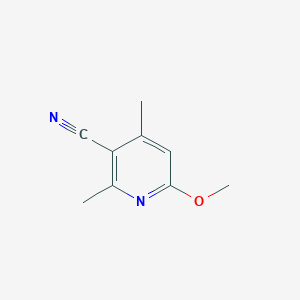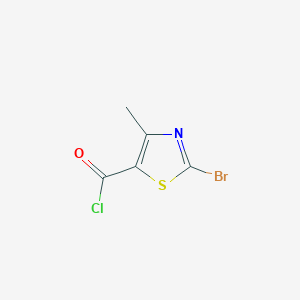
2-Bromo-4-methyl-thiazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methylthiazole-5-carbonylchloride is a chemical compound with the molecular formula C5H3BrClNOS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylthiazole-5-carbonylchloride typically involves the bromination of 4-methylthiazole followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 4-methylthiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-4-methylthiazole. This intermediate is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group, resulting in the formation of 2-Bromo-4-methylthiazole-5-carbonylchloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, safety measures are crucial when handling reactive intermediates like bromine and phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methylthiazole-5-carbonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to yield sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products
Substitution: Formation of 2-substituted-4-methylthiazole derivatives.
Reduction: Formation of 2-bromo-4-methylthiazole-5-aldehyde or 2-bromo-4-methylthiazole-5-alcohol.
Oxidation: Formation of 2-bromo-4-methylthiazole-5-sulfoxide or 2-bromo-4-methylthiazole-5-sulfone.
Applications De Recherche Scientifique
2-Bromo-4-methylthiazole-5-carbonylchloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, such as antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methylthiazole-5-carbonylchloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The bromine atom and carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylthiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-Bromo-4-methylthiazole-5-aldehyde: Contains an aldehyde group instead of a carbonyl chloride group.
2-Bromo-4-methylthiazole-5-alcohol: Contains an alcohol group instead of a carbonyl chloride group.
Uniqueness
2-Bromo-4-methylthiazole-5-carbonylchloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which allows for diverse chemical reactivity.
Propriétés
Formule moléculaire |
C5H3BrClNOS |
|---|---|
Poids moléculaire |
240.51 g/mol |
Nom IUPAC |
2-bromo-4-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H3BrClNOS/c1-2-3(4(7)9)10-5(6)8-2/h1H3 |
Clé InChI |
UOIJYENAKPNBKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)Br)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)
![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
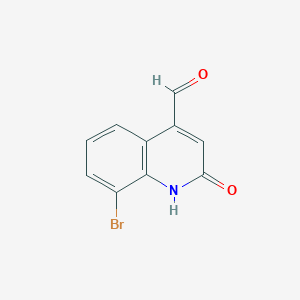
![1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)
